molecular formula C13H16F3NO4S B8361427 Ethyl (N-methyl-3-trifluoromethylbenzylsulfonamido)acetate

Ethyl (N-methyl-3-trifluoromethylbenzylsulfonamido)acetate

Cat. No. B8361427
M. Wt: 339.33 g/mol
InChI Key: HBDSPGCLZBCGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (N-methyl-3-trifluoromethylbenzylsulfonamido)acetate is a useful research compound. Its molecular formula is C13H16F3NO4S and its molecular weight is 339.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (N-methyl-3-trifluoromethylbenzylsulfonamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (N-methyl-3-trifluoromethylbenzylsulfonamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (N-methyl-3-trifluoromethylbenzylsulfonamido)acetate

Molecular Formula

C13H16F3NO4S

Molecular Weight

339.33 g/mol

IUPAC Name

ethyl 2-[methyl-[[3-(trifluoromethyl)phenyl]methylsulfonyl]amino]acetate

InChI

InChI=1S/C13H16F3NO4S/c1-3-21-12(18)8-17(2)22(19,20)9-10-5-4-6-11(7-10)13(14,15)16/h4-7H,3,8-9H2,1-2H3

InChI Key

HBDSPGCLZBCGBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)S(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this example, 22 g of 3-trifluoromethylbenzylsulfonyl chloride was added cautiously to a solution containing 27 g of the hydrochloride salt of sarcosine ethyl ester and 12 g of potassium carbonate in 90 ml of water at room temperature. The reaction mixture was heated to about 70° C. and maintained at this temperature for about four hours. The mixture was allowed to cool and then extracted with ethyl ether. The ethyl ether extract was dried over magnesium sulfate, filtered, and evaporated to dryness yielding 9.5 g of the title compound as an off-white solid.
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
27 g
Type
reactant
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0 (± 1) mol
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reactant
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12 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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